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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzophenone

Cat. No.: B105091 Get Quote

An In-depth Technical Guide to 2-Chloro-5-
nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzophenone, a

key chemical intermediate. The document details its chemical and physical properties,

spectroscopic profile, synthesis, and applications, with a focus on data relevant to research and

development in the pharmaceutical and chemical industries.

Core Compound Data
2-Chloro-5-nitrobenzophenone, with the CAS number 34052-37-4, is a substituted aromatic

ketone. Its chemical structure features a benzoyl group attached to a chloronitrobenzene ring.

Identifier Value Reference

IUPAC Name
(2-chloro-5-nitrophenyl)

(phenyl)methanone
[1]

Molecular Formula C₁₃H₈ClNO₃ [1]

Molecular Weight 261.66 g/mol [1]

CAS Number 34052-37-4 [1]
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Physical and Chemical Properties
This compound is typically a solid at room temperature, with solubility in various organic

solvents.

Property Value Reference

Appearance
Pale yellow to orange or pale

cream to brown powder/crystal

Melting Point 80.5 - 86.5 °C

Boiling Point 235°C (estimate)

Solubility
Soluble in methanol and

benzene.

Purity Typically ≥97.5% (GC)

Synthesis of 2-Chloro-5-nitrobenzophenone
The primary method for synthesizing 2-Chloro-5-nitrobenzophenone is through a Friedel-

Crafts acylation reaction. This involves the reaction of benzene with 2-chloro-5-nitrobenzoyl

chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
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Synthesis workflow for 2-Chloro-5-nitrobenzophenone.

Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of 2-Chloro-5-
nitrobenzophenone.

Materials:

Anhydrous aluminum chloride (AlCl₃)

Anhydrous methylene chloride (CH₂Cl₂)

2-Chloro-5-nitrobenzoyl chloride
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Anhydrous benzene

Concentrated hydrochloric acid (HCl)

Ice

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: A dry, 100-mL round-bottomed flask is equipped with an addition funnel and

a reflux condenser. The setup is protected from atmospheric moisture. Anhydrous aluminum

chloride (1.1 equivalents) and 15 mL of anhydrous methylene chloride are added to the flask.

Addition of Reactants: The mixture is cooled to 0°C in an ice-water bath. A solution of 2-

chloro-5-nitrobenzoyl chloride (1.0 equivalent) in 10 mL of methylene chloride is added

dropwise over 10 minutes. Following this, a solution of benzene (1.0 equivalent) in 10 mL of

methylene chloride is added in the same manner, controlling the rate to prevent excessive

boiling.

Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed

to warm to room temperature. The mixture is then heated under reflux for approximately 30

minutes to ensure the reaction goes to completion.[2]

Workup: The reaction mixture is cooled and then carefully poured into a beaker containing

25 g of ice and 15 mL of concentrated HCl to quench the reaction and decompose the

aluminum chloride complex.

Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected,

and the aqueous layer is extracted with an additional 20 mL of methylene chloride.

Washing: The combined organic layers are washed twice with a saturated sodium

bicarbonate solution and then with water.
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Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered,

and the solvent is removed by rotary evaporation to yield the crude product.

Purification: The crude 2-Chloro-5-nitrobenzophenone can be purified by recrystallization

from a suitable solvent like ethanol.

Spectroscopic Characterization
The structure of 2-Chloro-5-nitrobenzophenone is confirmed through various spectroscopic

methods.

1H and 13C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

1H NMR Data

Observed Signals

The spectrum is expected to show complex

multiplets in the aromatic region (approx. 7.4-8.3

ppm) corresponding to the eight distinct protons

on the two phenyl rings. The protons on the

nitrophenyl ring are influenced by the electron-

withdrawing nitro group and the chloro group,

leading to downfield shifts compared to the

protons on the unsubstituted phenyl ring.

13C NMR Data

Observed Signals

The 13C NMR spectrum will show a signal for

the carbonyl carbon (C=O) typically in the range

of 190-200 ppm. Additional signals will be

present for the 12 aromatic carbons.

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A sample of 2-Chloro-5-nitrobenzophenone (10-20 mg) is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition:1H and 13C NMR spectra are recorded on a spectrometer, such as a Varian

A-60 or a more modern high-field instrument.[1]

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (7.26 ppm

for 1H and 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectral Data

Characteristic Peaks

~1670 cm⁻¹: Strong absorption corresponding to

the C=O (carbonyl) stretching of the ketone.

~1520 cm⁻¹ and ~1350 cm⁻¹: Strong

absorptions due to the asymmetric and

symmetric stretching vibrations of the N-O

bonds in the nitro group (NO₂). ~3100-3000

cm⁻¹: C-H stretching vibrations of the aromatic

rings. ~1600-1450 cm⁻¹: C=C stretching

vibrations within the aromatic rings. ~700-850

cm⁻¹: C-Cl stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Instrumentation: A small amount of the solid 2-Chloro-5-nitrobenzophenone sample is

placed directly on the crystal of an ATR accessory of an FT-IR spectrometer (e.g., a Bruker

Tensor 27 FT-IR).[1]

Measurement: A background spectrum of the clean, empty crystal is recorded first. The

sample is then placed on the crystal, and pressure is applied to ensure good contact.

Data Collection: The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Mass Spectrometry Data

Molecular Ion Peak (M⁺)

A peak at m/z 261, corresponding to the

molecular weight of the compound, is expected.

[1] The presence of a chlorine atom will result in

a characteristic M+2 peak at m/z 263 with an

intensity of approximately one-third of the M⁺

peak.

Major Fragment Ions

m/z 105: [C₆H₅CO]⁺, corresponding to the

benzoyl cation, is often a prominent peak. m/z

77: [C₆H₅]⁺, corresponding to the phenyl cation.

Other fragments may arise from the loss of NO₂

or Cl from the molecular ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-Chloro-5-nitrobenzophenone is prepared in a

volatile organic solvent such as ethyl acetate or dichloromethane.

GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and

separated from the solvent and any impurities on a capillary column.

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.

Electron ionization (EI) at a standard energy of 70 eV is typically used to generate ions. The

mass analyzer then separates the ions based on their mass-to-charge ratio to produce the

mass spectrum.

Applications in Drug Development
2-Chloro-5-nitrobenzophenone serves as a crucial intermediate in the synthesis of various

pharmaceuticals. Its derivatives, particularly aminobenzophenones, are foundational

precursors for the synthesis of the 1,4-benzodiazepine class of drugs. These drugs exhibit a
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wide range of therapeutic properties, including anxiolytic, sedative, anticonvulsant, and muscle

relaxant effects. The specific substituents on the benzophenone core are critical in determining

the pharmacological profile of the final drug molecule.

Safety and Handling
2-Chloro-5-nitrobenzophenone is classified as causing serious eye irritation.[1] Standard

laboratory safety precautions should be observed when handling this compound. These

include:

Using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Working in a well-ventilated area or a fume hood to avoid inhalation of dust.

Avoiding contact with skin, eyes, and clothing.

In case of contact, wash the affected area thoroughly with water.

Store in a cool, dry place away from incompatible materials like strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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